molecular formula C8H4N2O4 B1582362 6-Nitroisatin CAS No. 3433-54-3

6-Nitroisatin

Cat. No. B1582362
CAS RN: 3433-54-3
M. Wt: 192.13 g/mol
InChI Key: FQMOARKYYKXWRB-UHFFFAOYSA-N
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Description

6-Nitroisatin is a derivative of isatin . It is a heterocyclic compound that can be used as a precursor for drug synthesis . The molecular formula of 6-Nitroisatin is C8H4N2O4 .


Synthesis Analysis

6-Nitroisatin can be synthesized by reacting isatins with indoles using various routes . The yield greatly depends on the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties . Acid-catalyzed condensation reaction between isatins and indoles are the most useful due to high yield, wide scope, and short reaction times .


Molecular Structure Analysis

The molecular weight of 6-Nitroisatin is 192.13 g/mol . The structural elucidation of 5-nitroisatin was confirmed by performing 2D heteronuclear single quantum correlation experiment .


Chemical Reactions Analysis

Isatin derivatives, including 6-Nitroisatin, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds .


Physical And Chemical Properties Analysis

6-Nitroisatin is an orange-yellow to orange crystalline powder . It has a melting point of 251 °C (dec.) (lit.) .

Scientific Research Applications

  • Drug Synthesis

    • Field : Pharmaceutical Chemistry
    • Application : Isatin and its derivatives can be used as precursors for drug synthesis .
    • Method : Various novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin have been reported .
    • Results : The synthesis of these derivatives has led to the production of several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .
  • Anti-Cancer Activity

    • Field : Oncology
    • Application : Isatin derivatives have shown anti-cancer activity .
    • Method : Various anti-cancer targets such as histone deacetylase, carbonic anhydrase, tyrosine kinase, and tubulin have been discussed .
    • Results : Special attention has been paid to their anti-cancer activity .
  • CDK2 Inhibition

    • Field : Biochemistry
    • Application : Isatin derivatives have been used to develop potential inhibitors of the CDK2 enzyme .
    • Method : A new group of potential inhibitors of the CDK2 enzyme, utilizing isatin derivatives and substituted benzoylhydrazines, has been designed based on the application of computational chemistry methods, such as docking and molecular dynamics .
    • Results : New compounds have been developed which are potential inhibitors of the CDK2 enzyme .
  • Anti-Bacterial and Anti-Fungal Activity

    • Field : Microbiology
    • Application : Isatin derivatives have potential antibacterial and antifungal properties .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .
  • Anti-Diabetic Activity

    • Field : Endocrinology
    • Application : Isatin derivatives have shown potential anti-diabetic properties .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .
  • Electrochemical Characterization

    • Field : Electrochemistry
    • Application : Isatin-thiosemicarbazone derivatives, including 5-nitro-2-oxoindolin-3-ylidene-thiosemicarbazide (a derivative of 5-Nitroisatin), have been electrochemically characterized .
    • Method : Cyclic voltammograms of these derivatives have demonstrated an irreversible oxidation process . The generation of isatin and thiourea moieties as the final oxidation products was proposed .
    • Results : The compounds are irreversibly oxidized and reduced . Isatin moieties and thiourea are proposed to be the products generated after oxidation .
  • Anticonvulsant Agents

    • Field : Neurology
    • Application : 5-Nitroisatin derivatives have been used as potential anticonvulsant agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .
  • Anti-HIV Agents

    • Field : Virology
    • Application : 5-Nitroisatin derivatives have been used as potential anti-HIV agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .
  • Inhibitors of Human Transglutaminase 2

    • Field : Biochemistry
    • Application : 5-Nitroisatin derivatives have been used as potential inhibitors of human transglutaminase 2 .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .
  • Anthelmintic Agents

    • Field : Parasitology
    • Application : 5-Nitroisatin derivatives have been used as potential anthelmintic agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .

Safety And Hazards

6-Nitroisatin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and germ cell mutagenicity .

Future Directions

6-Nitroisatin derivatives have been studied for their potential in the development of new anti-cancer therapies . They have been used in the process of the immobilization of isatin derivatives, with the aim of increasing biological activity while reducing the undesirable effects associated with the toxicity of medicinal substances .

properties

IUPAC Name

6-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(7)12/h1-3H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMOARKYYKXWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290063
Record name 6-Nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroisatin

CAS RN

3433-54-3
Record name 6-Nitroisatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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